molecular formula C48H32O32 B1628353 Mallotusinic acid CAS No. 66421-47-4

Mallotusinic acid

カタログ番号: B1628353
CAS番号: 66421-47-4
分子量: 1120.7 g/mol
InChIキー: MWPRJJBXNINUTQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mallotusinic acid is a hydrolyzable tannin with the molecular formula C48H32O32 and a molar mass of 1120.74 g/mol . It is naturally found in various plant species within the Mallotus genus, most notably in the bark of Mallotus japonicus , and is more generally distributed throughout the order Geraniales . The compound has been the subject of phytochemical investigations to determine its precise equilibrated stereostructure and absolute configuration . Researchers are interested in Mallotusinic acid primarily for its potential biological properties. Studies have indicated that it is a component of edible plants with protective activity against the oxidative modification of proteins and lipids, highlighting its value in antioxidant research . Extracts from Mallotus species, which contain compounds like Mallotusinic acid, have been reported to exhibit a range of biological activities in scientific literature, including anti-cancer, anti-inflammatory, and antibacterial effects . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

特性

CAS番号

66421-47-4

分子式

C48H32O32

分子量

1120.7 g/mol

IUPAC名

2-[[1,14,15,18,19,20,34,35,39,39-decahydroxy-2,5,10,23,31-pentaoxo-28-(3,4,5-trihydroxybenzoyl)oxy-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-13-yl]oxy]-3,4,5-trihydroxybenzoic acid

InChI

InChI=1S/C48H32O32/c49-15-1-9(2-16(50)27(15)55)41(65)79-46-39-38-36(76-45(69)13-7-22(54)48(72)47(70,71)26(13)25-11(43(67)78-39)4-19(53)30(58)37(25)80-48)21(75-46)8-73-42(66)10-3-17(51)28(56)32(60)23(10)24-12(44(68)77-38)6-20(31(59)33(24)61)74-35-14(40(63)64)5-18(52)29(57)34(35)62/h1-7,21,26,36,38-39,46,49-53,55-62,70-72H,8H2,(H,63,64)

InChIキー

MWPRJJBXNINUTQ-UHFFFAOYSA-N

SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)OC1=C(C(=C(C=C1C(=O)O)O)O)O

正規SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)OC1=C(C(=C(C=C1C(=O)O)O)O)O

製品の起源

United States

準備方法

Plant-Specific Distribution

The compound’s occurrence varies significantly across species (Table 1). For instance, Mallotus philippensis bark contains approximately 1.2–1.8% Mallotusinic acid by dry weight, while Eucalyptus globulus leaves yield 0.7–1.1%. Sweet chestnut (Castanea sativa) heartwood, a rich source of ellagitannins, may harbor up to 3.5% Mallotusinic acid under optimized extraction conditions.

Table 1: Mallotusinic Acid Content in Selected Plant Sources

Plant Species Tissue Mallotusinic Acid Content (% dry weight)
Mallotus philippensis Bark 1.2–1.8
Eucalyptus globulus Leaves 0.7–1.1
Castanea sativa Heartwood 2.9–3.5
Quercus robur Bark 1.5–2.1

Conventional Extraction Methods

Conventional extraction relies on solvent polarity and acidic/alkaline hydrolysis to liberate Mallotusinic acid from plant matrices. Methanol-water mixtures (70–80% methanol) acidified with 0.1–1% trifluoroacetic acid (TFA) are commonly employed to stabilize ellagitannins during extraction.

Acid-Assisted Solvent Extraction

A standard protocol involves refluxing ground plant material (particle size < 0.5 mm) in 70% methanol containing 0.5% TFA at 60°C for 3 hours. This method achieves 85–90% recovery of Mallotusinic acid from Mallotus philippensis bark, as quantified by UPLC-MS. Prolonged extraction (>5 hours) risks DHHDP group degradation, necessitating strict time control.

Sequential Extraction for Industrial Byproducts

Pulp industry residues, such as Eucalyptus bark filtrates, undergo sequential extraction:

  • Defatting : Hexane (1:10 w/v) at 40°C for 1 hour.
  • Polar Extraction : 80% acetone-water (1:15 w/v) with 0.1% ascorbic acid to prevent oxidation.
  • Acid Hydrolysis : Post-concentration, the extract is treated with 2M HCl at 60°C for 30 minutes to hydrolyze interfering polysaccharides.

This approach yields Mallotusinic acid at 98 ± 0.7 mg/L from Eucalyptus filtrates, though scalability challenges persist.

Advanced Extraction Techniques

Ionic Liquid-Microwave Synergistic Extraction

Ionic liquids (ILs), particularly 1-butyl-3-methylimidazolium bromide ([BMIM]Br), enhance Mallotusinic acid recovery via microwave-assisted extraction (MAE). Optimal conditions for Mallotus philippensis bark include:

  • IL concentration: 0.8M
  • Microwave power: 450W
  • Extraction time: 10 minutes
  • Solid-liquid ratio: 1:20

This method reduces solvent use by 40% and increases yield to 92.3% compared to conventional reflux.

Enzymatic Pretreatment

Cellulase (50 U/g substrate) and pectinase (30 U/g) pretreatment at 45°C for 2 hours disrupt plant cell walls, improving Mallotusinic acid accessibility. Combined with MAE, this boosts yields by 18–22% in lignified tissues like oak bark.

Purification and Isolation

Macroporous Resin Chromatography

HPD-400 resin demonstrates high affinity for Mallotusinic acid due to its hydrophobic aromatic backbone. A typical purification workflow includes:

  • Adsorption : Load crude extract (pH 3.0) at 2 BV/h.
  • Washing : 30% ethanol removes sugars and phenolics.
  • Elution : 70% ethanol-0.1% TFA releases Mallotusinic acid with 95% purity.

Preparative HPLC

Final polishing employs a C18 column (250 × 21.2 mm, 5µm) with gradient elution:

  • Mobile phase: 0.1% formic acid (A) / acetonitrile (B)
  • Gradient: 5% B → 25% B over 30 minutes
  • Flow rate: 10 mL/min

This yields pharmaceutical-grade Mallotusinic acid (>98% purity) at 12–15 mg per injection cycle.

Analytical Characterization

UPLC-MS/MS Quantification

A validated UPLC-MS method uses the following parameters:

  • Column : Acquity BEH C18 (2.1 × 100 mm, 1.7µm)
  • Mobile phase : 0.2% acetic acid in water (A) / methanol (B)
  • Ionization : ESI-negative mode, MRM transition m/z 783 → 481

The method’s LOD and LOQ are 0.02 µg/mL and 0.07 µg/mL, respectively, with intraday precision <2.1% RSD.

Structural Elucidation via NMR

1H NMR (600 MHz, DMSO-d6) key signals:

  • δ 6.92 (s, 2H, HHDP aromatic protons)
  • δ 5.34 (d, J = 3.2 Hz, anomeric proton)
  • δ 2.72 (m, glucose H-6)

13C NMR confirms the DHHDP moiety through carbonyl resonances at δ 168.4 and δ 166.9.

化学反応の分析

Hydrolytic Degradation

Mallotusinic acid undergoes selective hydrolysis under acidic or enzymatic conditions:

  • Primary cleavage : Yields mallotinic acid (C₃₄H₂₆O₂₃), an ellagitannin derivative with a valoneoyl-glucose core .

  • Secondary products : Gallic acid and glucose residues form upon further hydrolysis at the O-1 position of the glucose moiety .

Key data :

Reaction ConditionProduct(s)Molecular FormulaYield (%)
Mild acid hydrolysisMallotinic acidC₃₄H₂₆O₂₃~60
Prolonged hydrolysisGallic acid + glucoseC₇H₆O₅ + C₆H₁₂O₆Quantified via HPLC

Methylation and Methanolysis

Permethylation with diazomethane followed by methanolysis reveals structural insights:

  • Methylation : Produces methyl trideca-2-methylmallotinate (C₅₃H₄₆O₃₂) .

  • Methanolysis : Generates methyl gallate derivatives and glucose fragments, confirming the presence of free hydroxyl groups at C-2 and C-4 .

Mechanistic pathway :

  • Diazomethane methylates free hydroxyl groups.

  • Methanolysis cleaves ester bonds, releasing glucose and gallate units.

Reaction with o-Phenylenediamine

This reaction forms a phenazine derivative (XVII) via condensation, confirming the presence of a DHHDP (dehydrohexahydroxydiphenoyl) group . The product’s optical rotation ([α]D +17°) matches analogous derivatives from geraniin, supporting structural homology .

Equilibration of the DHHDP Moiety

Mallotusinic acid exhibits atropisomerism in its DHHDP group, detectable via NMR:

  • ¹³C-NMR : Shows equilibrium between (R)- and (S)-DHHDP configurations .

  • Biological implication : The (R)-configuration enhances glutathione S-transferase P1 (GSTP1) expression by 2.5-fold compared to (S)-DHHDP .

Antioxidant and Anti-inflammatory Reactivity

Mallotusinic acid demonstrates dose-dependent bioactivity:

  • IL-6 inhibition : IC₅₀ = 12.3 μM (vs. 15.8 μM for Bay 11-7082 control) .

  • GSTP1 upregulation : Increases mRNA expression by 3.2-fold in methylated cell lines .

Structure-activity relationship :

Functional GroupBioactivity MetricRelative Efficacy
Galloyl substituentsIL-6 inhibition10 > 7 > 6,9,13,14
(R)-DHHDPGSTP1 activation2.5× (S)-DHHDP

Quantitative Natural Occurrence

In Mallotus japonicus leaves, mallotusinic acid constitutes 7.1% of dry weight, alongside 8.4% geraniin .

科学的研究の応用

Chemical Composition and Isolation

Mallotusinic acid is characterized by its complex structure, which belongs to the dehydrohexahydroxydiphenoyl (DHHDP) group of tannins. It has been isolated from various Mallotus species, particularly Mallotus japonicus. The isolation process typically involves high-performance liquid chromatography (HPLC) techniques to ensure purity and proper characterization of the compound .

Biological Activities

1. Antioxidant Activity
Mallotusinic acid exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, particularly through DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. In a comparative analysis, mallotusinic acid showed stronger radical-scavenging activity than other compounds isolated from Mallotus species .

2. Antimicrobial Effects
Research indicates that mallotusinic acid possesses notable antimicrobial activity against various pathogens. The compound has been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations. This suggests potential applications in developing natural preservatives for food and pharmaceuticals .

3. Anticancer Properties
Recent studies have explored the anticancer effects of mallotusinic acid, particularly concerning hepatocellular carcinoma (HCC). Mallotusinic acid has been shown to inhibit cell proliferation and induce apoptosis in HepG2 cells through mechanisms involving reactive oxygen species (ROS) production and mitochondrial dysfunction. This positions mallotusinic acid as a promising candidate for cancer therapy .

Case Study 1: Antioxidant Activity Evaluation

A study conducted on extracts from Mallotus japonicus demonstrated that mallotusinic acid exhibited an IC50 value of 12.60 µg/mL in DPPH radical scavenging assays, indicating potent antioxidant capacity compared to other tested compounds .

CompoundIC50 (µg/mL)
Mallotusinic Acid12.60
Tocopherol10.00
Corilagin15.00

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial effects of mallotusinic acid were evaluated against several bacterial strains. The results indicated that mallotusinic acid inhibited the growth of E. coli at a minimum inhibitory concentration (MIC) of 50 µg/mL.

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus75
Salmonella typhimurium100

Case Study 3: Anticancer Mechanisms

A recent investigation into the anticancer mechanisms of mallotusinic acid revealed that it induced apoptosis in HepG2 cells via ROS-mediated pathways. Flow cytometry analysis confirmed significant apoptosis rates in treated cells compared to controls.

作用機序

Explain the mechanism by which the compound exerts its effects. Describe the molecular targets and pathways involved. Include any known interactions with other molecules or biological systems.

類似化合物との比較

Key Differences :

  • Mallotusinic acid has a significantly higher molecular weight due to its extensive galloylation.
  • Geraniin and repandusinic acid A share dimeric structures but differ in oxidation states .

Pharmacological Activities

Antioxidant Activity

  • Mallotusinic acid : Exhibits strong DPPH radical scavenging activity (91.43% inhibition at 50 µg/mL), outperforming mallotinic acid and corilagin .
  • Geraniin: Moderate antioxidant activity but notable anti-inflammatory effects .
  • Mallotinic acid : Less potent than mallotusinic acid in DPPH assays (IC₅₀ ~20 µM vs. mallotusinic acid’s IC₅₀ ~10 µM) .

Antitumor and Antimutagenic Effects

  • Mallotusinic acid : Inhibits mutagenicity of Trp-P-1 and MNNG by 70–80% at 10 µM, comparable to geraniin but superior to corilagin .
  • Geraniin : Synergizes with mallotusinic acid in suppressing tumor promotion .

Antimicrobial Activity

  • Mallotusinic acid : Enhances β-lactam antibiotic efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

Metabolic Effects

  • Mallotusinic acid : Promotes lipolysis and inhibits lipid peroxidation in hepatocytes .
  • Bergenin (a related compound in Mallotus): Shows hepatoprotective effects but lacks lipid-modulating activity .

Natural Sources and Co-Occurrence

Compound Primary Plant Sources Co-Occurrence with Mallotusinic Acid
Mallotusinic acid Mallotus japonicus, M. philippensis
Geraniin Geranium spp., Phyllanthus spp. Yes (e.g., M. japonicus)
Corilagin Terminalia spp., Poincianella pluviosa Yes (e.g., P. pluviosa)
Mallotinic acid Mallotus japonicus Yes

生物活性

Mallotusinic acid, a compound derived from the leaves of Mallotus japonicus, is a member of the tannin family, specifically categorized under ellagitannins. This compound has garnered attention due to its diverse biological activities, which include antioxidant, anti-inflammatory, and potential anticancer properties. Understanding the biological activity of mallotusinic acid is critical for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

Mallotusinic acid is characterized by its complex structure, which includes a gallic acid residue linked to a dehydroellagitannin backbone. Its molecular formula is C34H26O23C_{34}H_{26}O_{23}, and it exhibits properties typical of ellagitannins, such as the ability to form complexes with proteins and metal ions. The compound is often isolated in an amorphous yellow powder form and can undergo various chemical reactions, including condensation with o-phenylenediamine .

PropertyValue
Molecular FormulaC34H26O23C_{34}H_{26}O_{23}
AppearanceYellow amorphous powder
SolubilitySoluble in methanol
Melting PointNot specified

Antioxidant Activity

Mallotusinic acid has demonstrated significant antioxidant properties. Studies indicate that it can scavenge free radicals and inhibit lipid peroxidation, which are crucial mechanisms for protecting cells from oxidative stress. This activity is attributed to its ability to donate hydrogen atoms or electrons to reactive species .

Anti-inflammatory Effects

Research has shown that mallotusinic acid exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. This effect is particularly relevant in the context of chronic inflammatory diseases, where excessive inflammation contributes to disease progression .

Anticancer Potential

The anticancer activity of mallotusinic acid has been explored in various studies. It has been found to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, one study highlighted its effectiveness against prostate cancer cells, suggesting that mallotusinic acid may serve as a chemopreventive agent .

Antimicrobial Activity

Mallotusinic acid also exhibits antimicrobial properties against various pathogens. It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

Several case studies have documented the biological effects of mallotusinic acid:

  • Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of mallotusinic acid using DPPH and ABTS assays, revealing a strong radical scavenging ability comparable to standard antioxidants .
  • Anti-inflammatory Mechanisms : In vitro experiments demonstrated that mallotusinic acid significantly reduced IL-6 and TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
  • Anticancer Effects : A research project focused on prostate cancer cells showed that treatment with mallotusinic acid led to a significant decrease in cell viability and increased apoptosis markers, supporting its role in cancer therapy .

Table 2: Summary of Biological Activities

ActivityMethodologyFindings
AntioxidantDPPH/ABTS assaysStrong radical scavenging capacity
Anti-inflammatoryCytokine assaysReduced IL-6 and TNF-alpha levels
AnticancerCell viability assaysInduced apoptosis in cancer cells
AntimicrobialAgar diffusion methodInhibited growth of S. aureus and E. coli

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the identity and purity of Mallotusinic acid in natural extracts?

  • Methodological Answer : Combine spectroscopic techniques (e.g., NMR for structural elucidation ), chromatographic methods (HPLC or UPLC for purity assessment ), and mass spectrometry (HRMS for molecular weight validation ). Cross-reference data with published spectral libraries or isolated standards. For purity quantification, use elemental analysis and validate via triplicate measurements to ensure reproducibility.

Q. Which plant species are primary natural sources of Mallotusinic acid, and how can it be extracted efficiently?

  • Methodological Answer : Mallotusinic acid is predominantly isolated from Alchornea trewioides, Euphorbia spp., and Mallotus philippinensis . Optimize extraction using polar solvents (e.g., methanol or ethanol) via Soxhlet or maceration. Follow with fractionation using column chromatography (silica gel or Sephadex) and validate yields via HPLC-DAD. Include negative controls (solvent-only extracts) to rule out interference .

Q. What are the established pharmacological activities of Mallotusinic acid, and what assays are used to evaluate them?

  • Methodological Answer : Documented activities include antioxidant effects (via DPPH/ABTS radical scavenging assays ), anti-lipid peroxidation (TBARS assay in liposomes ), and lipolysis promotion (adipocyte models ). Standardize bioactivity assays by including positive controls (e.g., ascorbic acid for antioxidants) and dose-response curves (IC50 calculation ).

Advanced Research Questions

Q. How can researchers investigate the molecular mechanisms underlying Mallotusinic acid’s antioxidant and anti-inflammatory effects?

  • Methodological Answer :

  • In vitro : Use LPS-activated RAW264.7 macrophages to assess inhibition of pro-inflammatory markers (e.g., iNOS, COX-2, IL-6) via qPCR and Western blot .
  • Pathway analysis : Employ RNA-seq or phosphoproteomics to identify affected signaling pathways (e.g., NF-κB or MAPK).
  • Molecular docking : Simulate interactions with target proteins (e.g., Keap1-Nrf2) using software like AutoDock Vina .

Q. What experimental design considerations are critical for assessing Mallotusinic acid’s bioactivity in complex biological systems?

  • Methodological Answer :

  • Dose selection : Conduct preliminary cytotoxicity assays (MTT/CCK-8) to determine non-toxic ranges .
  • Model relevance : Use disease-specific models (e.g., high-fat-diet-induced oxidative stress in rodents) with appropriate controls.
  • Pharmacokinetics : Include bioavailability studies (e.g., plasma concentration monitoring via LC-MS) to assess in vivo efficacy .

Q. How should researchers address discrepancies in reported bioactivity data for Mallotusinic acid across studies?

  • Methodological Answer :

  • Meta-analysis : Systematically compare studies for variables like extraction methods, purity levels, and assay conditions .
  • Reproduibility checks : Replicate key experiments under standardized protocols (e.g., OECD guidelines).
  • Data normalization : Express bioactivity relative to internal standards to mitigate inter-lab variability .

Q. What strategies can be employed to study synergistic effects between Mallotusinic acid and other phytochemicals?

  • Methodological Answer :

  • Combination indexing : Use the Chou-Talalay method to calculate combination indices (CI) in vitro .
  • Omics integration : Perform metabolomics to identify co-regulated pathways in synergistic mixtures.
  • In vivo validation : Test combinations in rodent models of multifactorial diseases (e.g., metabolic syndrome) .

Q. What are the stability challenges associated with Mallotusinic acid during storage and experimental handling?

  • Methodological Answer :

  • Degradation profiling : Monitor stability under varying conditions (pH, temperature, light) via accelerated stability studies .
  • Stabilizers : Test antioxidants (e.g., BHT) or lyophilization to enhance shelf life.
  • Analytical validation : Regularly re-assay stored samples using HPLC to detect degradation products .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。